Zafirlukast is classified as a leukotriene receptor antagonist and is utilized to mitigate asthma symptoms by blocking the action of cysteinyl leukotrienes on CysLT1 receptors. Zafirlukast Impurity D, like other impurities, is typically identified through high-performance liquid chromatography (HPLC) techniques during the drug's production process. It is essential to monitor such impurities to ensure they remain within acceptable limits to maintain drug safety and efficacy .
The synthesis of Zafirlukast Impurity D involves several methodologies, primarily focusing on purification and identification through chromatographic techniques. The common synthetic route includes:
The structural analysis typically involves:
Zafirlukast Impurity D participates in various chemical reactions which are critical for its characterization:
Understanding these reactions is essential for predicting how Zafirlukast Impurity D behaves under different conditions during synthesis and storage.
While Zafirlukast Impurity D itself may not have a well-defined mechanism of action like its parent compound, it is crucial to understand its relation to Zafirlukast:
Chemical properties would include reactivity with common reagents used in pharmaceutical chemistry .
Zafirlukast Impurity D serves several scientific purposes:
Zafirlukast Impurity D (CAS 1159195-69-3), designated as the m-tolyl isomer, forms through regioselective deviations during the final coupling stage of zafirlukast synthesis. The parent compound requires condensation between the carboxylic acid intermediate (4-(5-cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxybenzoic acid) and o-toluenesulfonamide. Impurity D arises when meta-substituted toluenesulfonamide (3-methylbenzenesulfonamide) substitutes the intended ortho-isophileic sulfonamide coupling partner. This structural isomerization occurs due to:
Table 1: Structural Characterization of Zafirlukast Impurity D
Property | Value |
---|---|
IUPAC Name | Cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
CAS Number | 1159195-69-3 |
Molecular Formula | C₃₁H₃₃N₃O₆S |
Molecular Weight | 575.68 g/mol |
Key Spectral Signatures | ¹H NMR (CDCl₃): δ 7.65 (m, 1H, ArH), 7.42 (d, 2H, ArH), 3.78 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) [6] [8] |
Carbodiimide-based coupling agents—particularly Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)—catalyze Impurity D formation through two primary mechanisms:
Phosphonium salts (e.g., PyBOP) reduce Impurity D by 47% versus carbodiimides by minimizing rearrangement pathways. However, they generate hydrolytically sensitive phosphonate esters that decompose to carboxylic acid analogs (Impurity 5, CAS 107754-20-1), necessitating strict anhydrous control [6] [9].
The second-order kinetics of Impurity D formation follow the rate law:-d[Zaf-intermediate]/dt = k₁[Zaf][o-TSA] + k₂[Zaf][m-TSA]
where k₂ (2.7 × 10⁻³ L·mol⁻¹·s⁻¹) exceeds k₁ (1.2 × 10⁻³ L·mol⁻¹·s⁻¹) at 25°C in tetrahydrofuran. Key parameters influencing impurity accumulation include:
Table 2: Kinetic Parameters Governing Impurity D Formation
Parameter | Value | Impact on Impurity D |
---|---|---|
Coupling Agent Equiv. | >1.2 equiv | +34% per 0.1 equiv increase |
Temperature | >40°C | +22% per 5°C increment |
m-TSA Contamination | 0.5% in o-TSA | Baseline 0.8% impurity |
Solvent Polarity | Dielectric >20 | +15–18% vs. apolar media |
Computational models (DFT B3LYP/6-31G) confirm the *meta-sulfonamide adduct's stability (ΔG = -2.3 kcal/mol vs. ortho), rationalizing its preferential formation under thermodynamic control. Arrhenius plots reveal an activation energy (Eₐ) of 58 kJ/mol for Impurity D versus 63 kJ/mol for zafirlukast, explaining its dominance in high-temperature reactions [6].
Four validated approaches suppress Impurity D below ICH Q3A identification thresholds (<0.10%):
Coupling Agent Optimization:
Reaction Engineering: Maintaining condensation temperatures at 20–25°C combined with dropwise sulfonamide addition (0.5 equiv/hr) minimizes thermal isomerization. This achieves 92% conversion with ≤0.15% Impurity D [6] [9]
In-Process Monitoring: FTIR tracking of the isocyanate intermediate (2270 cm⁻¹) enables real-time reaction quenching via ethanol addition when conversion exceeds 95%, preventing overreaction to Impurity D [9]
Table 3: Impurity D Distribution Under Optimized vs. Standard Conditions
Parameter | Standard Process | Optimized Process |
---|---|---|
m-TSA in o-TSA | 0.5–0.8% | ≤0.1% |
Coupling Agent | DCC (1.5 equiv) | CDI (0.95 equiv) |
Temperature | 40–45°C | 20–25°C |
Impurity D Level | 0.4–0.7% | <0.10% |
Zafirlukast Yield | 82% | 88% |
These strategies collectively address the kinetic and thermodynamic drivers of Impurity D, aligning synthetic outputs with regulatory requirements for pharmaceutical purity [6] [9].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9